2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-BENZYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex heterocyclic compound that features a unique combination of benzyl, triazole, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the construction of the naphthyridine core. The benzyl group is then introduced through a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
2-BENZYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-BENZYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The triazole and naphthyridine moieties are known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar heterocyclic structures and biological activities.
Imidazole Derivatives: Known for their antimicrobial and anticancer properties.
Naphthyridine Derivatives: Exhibit a range of biological activities and are used in medicinal chemistry
Uniqueness
2-BENZYL-8-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE stands out due to its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H18N6O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
8-benzyl-2-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C22H18N6O2/c1-2-19-24-22(26-25-19)28-11-9-18-16(21(28)30)12-15-17(23-18)8-10-27(20(15)29)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,24,25,26) |
InChI Key |
XTPNFKALVWRKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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